molecular formula C15H16N2OS B2689723 4-(4-Methylphenyl)-2-sulfanylidene-1,3,4,6,7,8-hexahydroquinazolin-5-one CAS No. 223694-81-3

4-(4-Methylphenyl)-2-sulfanylidene-1,3,4,6,7,8-hexahydroquinazolin-5-one

Cat. No.: B2689723
CAS No.: 223694-81-3
M. Wt: 272.37
InChI Key: CANZUVXXBXWVHC-UHFFFAOYSA-N
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Description

4-(4-Methylphenyl)-2-sulfanylidene-1,3,4,6,7,8-hexahydroquinazolin-5-one is an organic compound that belongs to the class of quinazolinones This compound is characterized by the presence of a sulfanylidene group and a 4-methylphenyl group attached to a hexahydroquinazolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylphenyl)-2-sulfanylidene-1,3,4,6,7,8-hexahydroquinazolin-5-one typically involves the reaction of 4-methylphenyl isothiocyanate with a suitable amine under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylphenyl)-2-sulfanylidene-1,3,4,6,7,8-hexahydroquinazolin-5-one can undergo various chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur species.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced sulfur compounds.

    Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

4-(4-Methylphenyl)-2-sulfanylidene-1,3,4,6,7,8-hexahydroquinazolin-5-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Methylphenyl)-2-sulfanylidene-1,3,4,6,7,8-hexahydroquinazolin-5-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Methylphenyl isothiocyanate: A precursor in the synthesis of the target compound.

    Quinazolinone derivatives: Compounds with similar core structures but different substituents.

    Sulfonamides: Compounds with similar sulfur-containing functional groups.

Uniqueness

4-(4-Methylphenyl)-2-sulfanylidene-1,3,4,6,7,8-hexahydroquinazolin-5-one is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

4-(4-methylphenyl)-2-sulfanylidene-1,3,4,6,7,8-hexahydroquinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2OS/c1-9-5-7-10(8-6-9)14-13-11(16-15(19)17-14)3-2-4-12(13)18/h5-8,14H,2-4H2,1H3,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CANZUVXXBXWVHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C3=C(CCCC3=O)NC(=S)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201322196
Record name 4-(4-methylphenyl)-2-sulfanylidene-1,3,4,6,7,8-hexahydroquinazolin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201322196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816725
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

223694-81-3
Record name 4-(4-methylphenyl)-2-sulfanylidene-1,3,4,6,7,8-hexahydroquinazolin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201322196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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